1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole
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Overview
Description
1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 2-fluorophenylmethyl group and two methyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole typically involves the reaction of 2-fluorobenzyl bromide with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups back to alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazole
- 1-[(2-Bromophenyl)methyl]-3,5-dimethylpyrazole
- 1-[(2-Methylphenyl)methyl]-3,5-dimethylpyrazole
Comparison: 1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, binding affinity, and selectivity compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c1-9-7-10(2)15(14-9)8-11-5-3-4-6-12(11)13/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYSWCZMGKSPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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